(+)-Sibutramine
Description
Properties
CAS No. |
154752-44-0 |
|---|---|
Molecular Formula |
C17H26ClN |
Molecular Weight |
279.8 g/mol |
IUPAC Name |
(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine |
InChI |
InChI=1S/C17H26ClN/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14/h6-9,13,16H,5,10-12H2,1-4H3/t16-/m1/s1 |
InChI Key |
UNAANXDKBXWMLN-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)C[C@H](C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C |
Origin of Product |
United States |
Scientific Research Applications
Weight Management
The primary application of (+)-Sibutramine is in the treatment of obesity. Clinical trials have demonstrated that it can lead to significant weight loss when combined with lifestyle modifications such as diet and exercise. For instance, a meta-analysis indicated that patients receiving this compound lost an average of 2.78 kg more than those on placebo over three months and 4.45 kg over one year .
Table 1: Weight Loss Outcomes with this compound
| Duration | Weight Loss (kg) | Confidence Interval (kg) |
|---|---|---|
| 3 months | -2.78 | -2.26 to -3.29 |
| 1 year | -4.45 | -3.62 to -5.29 |
Cardiovascular Risk Management
Research has also explored the cardiovascular implications of this compound therapy. Some studies suggest that while it aids in weight loss, it may be associated with an increased risk of cardiovascular events, particularly in patients with pre-existing conditions . A study indicated a 16% increased rate of myocardial infarction or cerebrovascular events among patients taking this compound compared to those on placebo .
Case Study: Cardiovascular Events
- A cohort study involving high-risk patients showed that those on this compound experienced a median weight reduction but also had notable cardiovascular responses, including changes in systolic blood pressure and heart rate .
Safety and Side Effects
While this compound has shown efficacy in weight loss, its safety profile raises concerns. Common side effects include dry mouth, constipation, and insomnia, with a notable increase in heart rate and blood pressure during treatment . A case report highlighted severe adverse effects such as cardiac arrest linked to the use of this compound combined with other substances .
Table 2: Reported Side Effects of this compound
| Side Effect | Incidence (%) |
|---|---|
| Dry Mouth | 84 |
| Constipation | 71 |
| Insomnia | 60 |
| Increased Heart Rate | Not quantified |
Research Trends and Future Directions
Recent research has focused on developing predictive models for patient responses to this compound therapy based on individual characteristics. One study utilized machine learning techniques to predict weight loss outcomes, achieving an accuracy rate of up to 80% for predicting responses at the six-month mark . This approach could enhance personalized treatment strategies for obesity management.
Comparison with Similar Compounds
Comparison with Similar Compounds
Dexfenfluramine
- Mechanism : Dexfenfluramine, a serotonin-releasing agent, increases extracellular serotonin levels, unlike (+)-sibutramine’s reuptake inhibition .
- Efficacy : Both drugs showed comparable weight loss at 12 weeks (+4.5 kg for sibutramine vs. +3.2 kg for dexfenfluramine) .
- Safety : Dexfenfluramine was withdrawn earlier (1997) due to valvular heart disease, while sibutramine’s ban (2010) stemmed from stroke and myocardial infarction risks .
Orlistat
- Mechanism : Orlistat inhibits pancreatic lipase, reducing fat absorption, contrasting with sibutramine’s central nervous system action .
- Efficacy : Sibutramine produced greater weight loss (9.0% vs. 5.3% at 12 months in combination studies) but with higher cardiovascular risks .
- Safety : Orlistat’s adverse effects are gastrointestinal (e.g., steatorrhea), whereas sibutramine increased blood pressure and depression risk .
Topiramate
- Mechanism: Topiramate modulates GABA and glutamate activity, unlike sibutramine’s monoaminergic effects .
- Efficacy : Combining sibutramine with topiramate enhanced weight loss (9.0% vs. 5.3% for sibutramine alone) but raised safety concerns due to additive cardiovascular and cognitive risks .
Active Metabolites (M1 and M2)
- Pharmacokinetics : M1 and M2 have longer half-lives (14–16 hours) than the parent compound, contributing to prolonged effects .
Structural Derivatives
- Chemical Variants: Over 20 derivatives (e.g., N-methyl, hydroxylated forms) are documented, though none have matched sibutramine’s clinical efficacy .
- Regulatory Status : Most derivatives lack safety data, limiting their therapeutic application .
Data Tables
Table 2. Metabolic and Cardiovascular Profiles
| Parameter | This compound | Orlistat | Dexfenfluramine |
|---|---|---|---|
| HDL Increase | +21% | No significant change | +15% |
| Blood Pressure | +3 mmHg systolic | Neutral | Neutral |
| hERG Inhibition | Yes (IC₅₀ = 1.2 µM) | No | No |
Research Findings and Contradictions
Preparation Methods
Three-Step Convergent Approach
A breakthrough patent (KR20060019351A) streamlined the synthesis into three steps:
-
Single-Pot Grignard Addition-Reduction : Combining the cyanide intermediate with isobutylmagnesium bromide in toluene at 105°C, followed by NaBH₄ reduction at 0–25°C, achieved 92% yield for 1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutylamine.
-
Direct N,N-Dimethylation : Using aqueous formaldehyde (37%) and formic acid at 85–95°C for 18 hours enabled 85% yield of sibutramine free base, avoiding intermediate isolation.
-
Hydrochloride Crystallization : Free base treatment with HCl in isopropanol/ether provided sibutramine hydrochloride at 98% purity (mp 195–197°C) with 78% recovery.
This optimized protocol increased overall yield to 56.7%—triple the traditional method—while eliminating vacuum distillation and reducing reaction time by 40%.
Catalytic Asymmetric Synthesis Approaches
Enantioselective Hydrogenation Strategy
The first catalytic asymmetric synthesis of di-des-methylsibutramine—a key precursor—utilized a ruthenium/(R)-MeOBiPheP catalyst system:
Key Steps :
-
Dienamide Preparation : Acetic anhydride quenching of nitrile 4 with methallyl magnesium chloride yielded dienamide 10.
-
Hydrogenation : At S/C = 500 under 50 bar H₂, the reaction produced chiral amide (R)-9 in 98.5% ee and 99% conversion.
-
Acid Hydrolysis : HCl-mediated cleavage of (R)-9 provided (R)-di-des-methylsibutramine (3) without racemization.
Performance Metrics :
| Parameter | Value |
|---|---|
| Enantiomeric Excess | 98.5% |
| Catalyst Loading | 0.2 mol% |
| Overall Yield (3·HCl) | 49% from nitrile 4 |
This method’s scalability stems from the recoverable catalyst and tolerance to substrate impurities.
Crystallization and Purification Techniques
Free Base Crystallization
Patent KR100806673B1 discloses a method to isolate crystalline sibutramine free base—critical for salt formation:
Procedure :
-
Salt Dissociation : Suspend sibutramine hydrochloride in water and add NaOH (2M) to pH 12.
-
Crystallization : Cool to 0–5°C to precipitate free base crystals (mp 68–70°C).
Advantages :
-
Avoids organic solvents in final isolation
-
Enables direct conversion to alternate salts (e.g., maleate)
Analytical Methods for Quality Control
LC-MS/MS Quantification
A validated method for sibutramine and metabolites uses the following parameters:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | CE (eV) |
|---|---|---|---|
| Sibutramine | 280.3 | 124.9 | 35 |
| N-Desmethylsibutramine | 266.3 | 125.3 | 30 |
| N-Didesmethylsibutramine | 252.2 | 124.9 | 32 |
This method achieves a lower quantification limit of 0.1 ng/mL, essential for pharmacokinetic studies .
Q & A
Q. What are the primary mechanisms by which (+)-Sibutramine induces weight loss in preclinical models?
this compound acts as a serotonin-noradrenaline reuptake inhibitor (SNRI), reducing food intake by enhancing satiety signals in the hypothalamus. In dietary-obese Wistar rats, it suppresses feeding behavior and decreases body weight gain by 9% compared to controls. Experimental designs typically involve longitudinal monitoring of food intake, body weight, and hypothalamic neuropeptide Y (NPY) levels, though NPY concentrations may remain unchanged in some models .
Q. Which analytical methods are commonly used to detect this compound in biological or herbal matrices?
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are standard for quantifying this compound. For herbal adulteration studies, methods include solvent extraction, filtration, and chromatographic separation, with validation parameters (e.g., LOD, LOQ) critical for reproducibility. Inclusion criteria for literature reviews often prioritize peer-reviewed studies from the last decade .
Q. What experimental models are most relevant for studying this compound’s metabolic effects?
Dietary-obese Wistar rats are widely used due to their propensity for insulin resistance and weight gain. Key endpoints include:
- Weekly body weight measurements.
- HOMA-IR (Homeostatic Model Assessment for Insulin Resistance) to assess glucose metabolism.
- Pair-feeding controls to isolate pharmacological effects from caloric restriction .
Advanced Research Questions
Q. How can researchers resolve contradictory findings on this compound’s metabolic effects independent of weight loss?
Discrepancies may arise from variations in dosing regimens, animal strains, or measurement timelines. For example, improvements in insulin sensitivity (e.g., HOMA-IR reduction) may occur despite unchanged NPY levels, suggesting adipose-specific mechanisms. Robust study designs should:
Q. What methodological considerations are critical for replicating this compound studies in translational research?
Replication requires:
- Detailed protocols for compound preparation (e.g., vehicle, dosing frequency).
- Transparent reporting of attrition rates and exclusion criteria.
- Pre-registration of hypotheses to mitigate bias. Supporting materials (e.g., raw data, statistical code) should adhere to journal guidelines (e.g., Pharmaceutical Research’s requirements for supplementary files) .
Q. How can systematic reviews address gaps in this compound’s long-term safety and efficacy data?
Apply PICO (Population, Intervention, Comparison, Outcome) frameworks to structure queries, such as:
- Population: Rodent models with ≥12-week exposure.
- Intervention: this compound (1–10 mg/kg/day).
- Outcome: Adverse effects (e.g., tachycardia, hypertension). Data extraction should prioritize randomized controlled trials (RCTs) and exclude non-peer-reviewed sources (e.g., ) .
Methodological Tables
Table 1: Key Parameters for this compound Studies in Dietary-Obese Rats
| Parameter | Obese Group (Treatment) | Lean Group (Treatment) | Controls (Vehicle) |
|---|---|---|---|
| Body Weight Reduction | 9% | 7% | 0% |
| HOMA-IR Change | ↓ 35%* | ↓ 15% | No change |
| Food Intake Suppression | Immediate | Delayed (Day 3) | No suppression |
| *Data from [15]; *p < 0.05 vs. controls. |
Table 2: Analytical Techniques for this compound Detection
| Method | Matrix | Sensitivity (LOD) | Key Validation Steps |
|---|---|---|---|
| LC-MS | Serum, adipose tissue | 0.1 ng/mL | Spike-and-recovery, matrix effects |
| HPLC-UV | Herbal supplements | 1.0 µg/g | Selectivity against adulterants |
| GC-MS | Urine (metabolites) | 0.5 ng/mL | Derivatization efficiency |
| *Adapted from [19]. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
